molecular formula C20H16ClN3 B3009920 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole CAS No. 338411-40-8

2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

Cat. No.: B3009920
CAS No.: 338411-40-8
M. Wt: 333.82
InChI Key: YWYUJNGULGGVEH-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 2-chloro-3-pyridinyl substituent at the 2-position and a 4-methylbenzyl group at the 1-position of the benzimidazole core. This compound is part of a broader class of benzimidazole derivatives known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry. For instance, benzimidazoles are widely studied as ligands in iridium complexes for organic light-emitting devices (OLEDs) due to their electroluminescent properties . The structural uniqueness of this compound lies in its chloro-pyridinyl group, which introduces electronic and steric effects distinct from simpler aryl or alkyl substituents.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-14-8-10-15(11-9-14)13-24-18-7-3-2-6-17(18)23-20(24)16-5-4-12-22-19(16)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYUJNGULGGVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-chloro-3-pyridinyl Group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 2-chloro-3-pyridine under basic conditions.

    Attachment of the 4-methylbenzyl Group: The final step is the alkylation of the benzimidazole nitrogen with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other reducible groups.

    Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been studied for its potential as a pharmacophore in drug design. Research indicates that derivatives of benzimidazole exhibit significant antimicrobial and anticancer activities. For instance, the compound's structural similarity to known antimicrobials allows it to interact with biological targets like enzymes essential for microbial growth.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, compounds related to 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole were tested against various cancer cell lines. The results showed promising cytotoxic effects, particularly in breast cancer cells, suggesting that modifications to the benzimidazole core can enhance antitumor activity.

Material Science

Organic Electronics

The compound is also being investigated for its application in organic electronics. Its unique electronic properties make it suitable for use as a building block in organic semiconductors.

Interactions with Biological Macromolecules

Research into the interactions of this compound with biological macromolecules has revealed its potential to inhibit specific enzymes or receptors, altering their functions. This mechanism is crucial for understanding how such compounds can be utilized therapeutically.

Mechanism of Action

The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Steric Influence : Compounds with 5,6-dichloro or 5,6-dimethyl substituents exhibit increased steric bulk, which may hinder molecular rotation or receptor interactions .
  • Polarity : Fluorine substituents (e.g., 2-fluorobenzyl in ) introduce polarity, affecting solubility and membrane permeability.

Physicochemical Data:

  • C2 (1-(4-Methylbenzyl)-2-(4-methylphenyl)) :
    • ¹³C NMR : Peaks at δC 20.2 (methyl), 142.5–154.3 (aromatic carbons) .
    • Elemental Analysis : C 84.52%, H 5.92%, N 9.34% .
  • Crystal Structures :
    • Dihedral angles between benzimidazole and substituent rings in C2 range from 39.14° to 86.31°, indicating moderate planarity disruption .
    • The target compound’s chloro-pyridinyl group may further distort planarity, impacting packing in solid state or ligand-receptor interactions.

Antimicrobial Activity:

  • C2 : Exhibited moderate activity against Staphylococcus aureus (12 mm inhibition zone) and Candida albicans (10 mm) at 10 mg/mL .
  • Chloro-Pyridinyl Analogs : Chlorine and pyridine groups are associated with enhanced antimicrobial potency in other studies, though direct data for the target compound is unavailable .

Coordination Chemistry:

  • Benzimidazoles with pyrazolylmethyl substituents (e.g., 2-((5-methylpyrazol-3-yl)methyl)) form stable bidentate complexes with metals like Cu(II) and Cd(II) . The target compound’s pyridinyl group could act as an additional coordination site, enabling novel metal-binding modes.

Biological Activity

2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a synthetic compound that belongs to the benzimidazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections.

  • Molecular Formula : C20H14Cl3N3
  • Molecular Weight : 402.7 g/mol
  • IUPAC Name : 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

The mechanism of action of this compound is not fully elucidated; however, compounds in the benzimidazole class typically exhibit their biological effects through interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition of cell proliferation or induction of apoptosis in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
MCF-715.63
HeLa10.38
U-93712.00

These values suggest that compounds similar to this compound may also possess significant anticancer properties.

Antimicrobial Activity

Benzimidazole derivatives have been recognized for their antimicrobial properties. The presence of the chloropyridinyl group enhances the compound's ability to inhibit microbial growth by targeting essential enzymes involved in metabolic pathways.

Case Studies and Research Findings

A notable study presented at the GP2A Medicinal Chemistry Conference focused on the synthesis and evaluation of nitroaromatic derivatives, which included compounds structurally related to benzimidazoles. These derivatives demonstrated low cytotoxicity against human liver cell lines while exhibiting high selectivity indices, indicating a promising therapeutic window for further development .

Another investigation into benzimidazole-based compounds reported their effectiveness against various cancer cell lines, showcasing their potential as novel anticancer agents. The study emphasized that modifications in the chemical structure could enhance biological activity and selectivity .

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